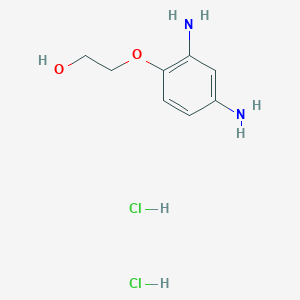

2-(2,4-Diaminophenoxy)ethanol dihydrochloride

Übersicht

Beschreibung

2,4-Diaminophenoxyethanolhydrochlorid ist eine organische Verbindung, die hauptsächlich in der Kosmetikindustrie eingesetzt wird, insbesondere in Haarfärbemitteln. Es ist bekannt für seine Rolle als Oxidationshaarfärbemittel, das durch Eindringen in die Haarfaser eine dauerhafte Farbe erzeugt .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 2,4-Diaminophenoxyethanolhydrochlorid beinhaltet typischerweise die Reaktion von 2,4-Dinitrophenol mit Ethylenoxid, gefolgt von der Reduktion, um 2,4-Diaminophenoxyethanol zu erhalten. Dieses Zwischenprodukt wird dann mit Salzsäure umgesetzt, um das Hydrochloridsalz zu bilden .

Industrielle Produktionsmethoden: In industriellen Umgebungen folgt die Produktion von 2,4-Diaminophenoxyethanolhydrochlorid ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die strenge Kontrolle der Reaktionsbedingungen, wie Temperatur und pH-Wert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Wirkmechanismus

Mode of Action

It is known to be used as a cross-linking agent in the manufacturing of emulsions . It exhibits the ability to bind with fatty acids, resulting in the formation of a calcium ion-insoluble precipitate .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride is currently limited

Result of Action

It is known to be used in hair care products, where it leaves hair with long-lasting shine . .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is known to be sensitive to air and moisture, suggesting that its stability and efficacy could be affected by these factors . Moreover, it is classified as harmful if swallowed and toxic to aquatic life with long-lasting effects, indicating that its action and safety profile can be significantly influenced by the environmental context .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diaminophenoxyethanol Hydrochloride typically involves the reaction of 2,4-dinitrophenol with ethylene oxide, followed by reduction to obtain 2,4-diaminophenoxyethanol. This intermediate is then reacted with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: In industrial settings, the production of 2,4-Diaminophenoxyethanol Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Reaktionstypen: 2,4-Diaminophenoxyethanolhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Chinonderivate zu bilden.

Reduktion: Die Nitrogruppen im Vorläufer können zu Aminen reduziert werden.

Substitution: Es kann an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Wasserstoffgas in Gegenwart eines Katalysators werden verwendet.

Substitution: Nukleophile wie Hydroxidionen oder Amine werden häufig verwendet.

Hauptprodukte:

Oxidation: Chinonderivate.

Reduktion: 2,4-Diaminophenoxyethanol.

Substitution: Verschiedene substituierte Phenoxyethanolderivate.

Wissenschaftliche Forschungsanwendungen

2,4-Diaminophenoxyethanolhydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Reagenz in der organischen Synthese und als Vorläufer für andere chemische Verbindungen verwendet.

Biologie: In Studien zu Enzymwechselwirkungen und Zellprozessen eingesetzt.

Medizin: Untersucht auf seine potenzielle Verwendung in Arzneimittelformulierungen und als Biomarker.

Industrie: Weithin in der Kosmetikindustrie eingesetzt, insbesondere in Haarfärbemitteln, aufgrund seiner Fähigkeit, eine dauerhafte Farbe zu liefern

5. Wirkmechanismus

Der primäre Wirkmechanismus von 2,4-Diaminophenoxyethanolhydrochlorid in Haarfärbemitteln beinhaltet seine Wechselwirkung mit einem Oxidationsmittel wie Wasserstoffperoxid. Diese Wechselwirkung führt zur Bildung von Farbstoffen, die in die Haarfaser eindringen und eine dauerhafte Farbe erzeugen. Die molekularen Zielstrukturen umfassen die Keratinstruktur des Haares, an die sich die Farbstoffmoleküle binden und Farbe verleihen .

Ähnliche Verbindungen:

2,4-Diaminophenoxyethanol-Sulfat: Eine andere Salzform der gleichen Verbindung, die sich im verwendeten Gegenion unterscheidet.

4-Amino-2-hydroxyphenol: Eine strukturell ähnliche Verbindung, die in Haarfärbemitteln verwendet wird.

2,4-Diaminophenol: Eine weitere verwandte Verbindung mit ähnlichen Anwendungen in der Kosmetikindustrie

Eindeutigkeit: 2,4-Diaminophenoxyethanolhydrochlorid ist einzigartig durch seine spezifische Wechselwirkung mit Oxidationsmitteln, die zur Bildung einer stabilen, dauerhaften Farbe in Haarfärbemitteln führt. Seine Fähigkeit, in die Haarfaser einzudringen und an Keratin zu binden, macht es im Vergleich zu anderen ähnlichen Verbindungen besonders effektiv .

Vergleich Mit ähnlichen Verbindungen

2,4-Diaminophenoxyethanol Sulfate: Another salt form of the same compound, differing in the counter-ion used.

4-Amino-2-hydroxyphenol: A structurally similar compound used in hair dye formulations.

2,4-Diaminophenol: Another related compound with similar applications in the cosmetic industry

Uniqueness: 2,4-Diaminophenoxyethanol Hydrochloride is unique due to its specific interaction with oxidizing agents, leading to the formation of stable, long-lasting color in hair dye formulations. Its ability to penetrate the hair fiber and bind to keratin makes it particularly effective compared to other similar compounds .

Biologische Aktivität

2-(2,4-Diaminophenoxy)ethanol dihydrochloride, also known as 2,4-diaminophenoxyethanol hydrochloride, is a chemical compound with the molecular formula C₈H₁₃Cl₂N₂O₂ and a molecular weight of approximately 241.11 g/mol. It is primarily utilized in cosmetic formulations, particularly as a precursor in oxidative hair dyes. This article explores the biological activity of this compound, focusing on its genotoxicity, toxicity, and potential applications based on diverse research findings.

- Molecular Formula : C₈H₁₃Cl₂N₂O₂

- Molecular Weight : 241.11 g/mol

- Appearance : Pale grey to light yellow solid

- Solubility : Highly soluble in water (425 g/L at 20°C), slightly soluble in methanol and DMSO

- Melting Point : 204 °C to 208 °C

Biological Activity Overview

This compound has been studied for its biological effects, particularly regarding its safety in cosmetic applications and its potential mutagenic properties.

Genotoxicity Studies

Research has evaluated the genotoxic potential of 2-(2,4-diaminophenoxy)ethanol through various assays:

- Ames Test :

- In Vivo Studies :

| Study Type | Methodology | Findings |

|---|---|---|

| Ames Test | In vitro with mouse urine | Negative results for mutagenicity |

| Dominant-Lethal Assay | In vivo dermal application | No significant mutations detected |

| Spot Test | In vivo somatic mutation detection | Non-significant dose-related increases |

Toxicity Assessments

Toxicological evaluations have highlighted several key findings regarding the safety profile of 2-(2,4-diaminophenoxy)ethanol:

- Acute Toxicity :

- Repeated Dose Toxicity :

- Skin Sensitization :

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- A study assessed the effects of chronic exposure on rats over a period of 12 weeks, revealing no significant adverse effects on body weight or general health indicators despite some minor histopathological changes observed at higher concentrations .

- Another investigation focused on dermal applications and their implications for cosmetic safety, concluding that while there are irritant properties associated with the compound, its overall risk profile is manageable within regulated limits .

Eigenschaften

IUPAC Name |

2-(2,4-diaminophenoxy)ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.2ClH/c9-6-1-2-8(7(10)5-6)12-4-3-11;;/h1-2,5,11H,3-4,9-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYWXJXCQSDNHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)N)OCCO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

70643-19-5 (Parent) | |

| Record name | 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066422955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3070462 | |

| Record name | Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3070462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [MSDSonline] Light grey to light pink solid; [EC] | |

| Record name | 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5151 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

66422-95-5, 11138-66-2 | |

| Record name | 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066422955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3070462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-diaminophenoxy)ethanol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Xanthan gum | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIAMINOPHENOXYETHANOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5Y843J6KQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(2,4-DIAMINOPHENOXY)ETHANOL DIHYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6259 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.